molecular formula C14H16N2O B1483584 (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 2098132-68-2

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1483584
CAS No.: 2098132-68-2
M. Wt: 228.29 g/mol
InChI Key: XNSWVMWGFZIRKS-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is a pyrazole-derived compound featuring a cyclopropylmethyl substituent at the 1-position and a phenyl group at the 3-position of the pyrazole ring. Its molecular formula is C₁₂H₁₄N₄O, with a molecular weight of 230.27 g/mol and a purity of ≥95% .

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-phenylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-10-13-8-14(12-4-2-1-3-5-12)15-16(13)9-11-6-7-11/h1-5,8,11,17H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSWVMWGFZIRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative notable for its potential biological activities. Pyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol is C13H15N3C_{13}H_{15}N_3. The structure features a five-membered pyrazole ring substituted with a cyclopropylmethyl group and a phenyl group, which may enhance its interaction with biological targets.

Property Details
Molecular FormulaC₁₃H₁₅N₃
Molecular Weight215.28 g/mol
StructureChemical Structure

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol have shown inhibition of lactate dehydrogenase (LDH), an enzyme associated with cancer cell metabolism. A study demonstrated that certain pyrazole-based compounds could inhibit LDHA and LDHB enzymatic activity at low nanomolar concentrations, suggesting potential for cancer treatment .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that related compounds can reduce inflammation markers in various models. The presence of the cyclopropylmethyl and phenyl groups in (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol may contribute to enhanced anti-inflammatory activity compared to other pyrazole derivatives .

The mechanism by which (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol exerts its biological effects likely involves interactions with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins involved in cancer metabolism and inflammation .

Synthesis Approaches

The synthesis of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol can be achieved through various organic reactions, typically involving the cyclization of hydrazine derivatives with appropriate diketones to form the pyrazole ring. Subsequent substitutions introduce the cyclopropylmethyl and phenyl groups .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Inhibition of LDH : A compound structurally similar to (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol was evaluated for its ability to inhibit LDH in pancreatic cancer cells. Results indicated significant inhibition at sub-micromolar concentrations, correlating with reduced lactate production .
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of pyrazole derivatives in animal models. The results showed marked reductions in inflammatory markers upon administration of these compounds, suggesting therapeutic potential for conditions like arthritis .

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

  • Anti-inflammatory Effects: Compounds similar to (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties: Preliminary studies suggest activity against various bacterial strains, indicating potential use as antimicrobial agents.
  • Antitumor Activity: Pyrazoles have been investigated for their ability to inhibit tumor growth, making them relevant in cancer research .

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate for drug development. Its potential applications include:

  • Neurodegenerative Disorders: Pyrazole derivatives have been explored for their neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
  • Cholesterol Management: Certain pyrazole derivatives are being investigated as cholesterol ester transfer protein (CETP) inhibitors, which could aid in treating atherosclerosis .

Material Science

In addition to medicinal applications, (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol may serve as a building block in the development of novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the biological activity and synthesis of pyrazole derivatives similar to (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol:

StudyFindings
Investigated the synthesis of novel pyrazole-based inhibitors with significant anti-inflammatory properties.
Reported the optimization of pyrazole derivatives for enhanced lactate dehydrogenase inhibition, showcasing their potential in cancer therapy.
Explored the use of pyrazoles in treating neurodegenerative disorders, highlighting their neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol C₁₂H₁₄N₄O 230.27 1-Cyclopropylmethyl, 3-phenyl High rigidity; potential for π-π interactions
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol C₁₁H₁₂N₂O 188.23 1-Methyl, 3-phenyl Lower steric bulk; simpler synthesis
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol C₈H₁₂N₂O 152.20 2-Methyl, 5-cyclopropyl Compact structure; reduced aromaticity
(1-Cyclopentyl-1H-pyrazol-5-yl)methanol C₉H₁₄N₂O 166.22 1-Cyclopentyl Increased lipophilicity; larger ring strain
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol C₁₂H₁₆N₃O 218.28 1-Isopropyl, 3-pyridinyl Enhanced solubility; basic pyridine moiety
Key Observations:
  • Aromatic Interactions : The 3-phenyl substituent facilitates π-π stacking, unlike the pyridinyl group in the isopropyl analog, which may engage in dipole-dipole interactions .
  • Lipophilicity : Cyclopentyl and cyclopropylmethyl substituents increase hydrophobicity compared to methyl or hydroxylated analogs, impacting membrane permeability .
Challenges:
  • The cyclopropylmethyl group’s strain may complicate regioselective synthesis, requiring optimized reaction conditions .
  • Discontinued status of some analogs (e.g., ) suggests stability or scalability issues in large-scale production.

Computational and Analytical Tools

  • Structural Analysis : Software like SHELX () and ORTEP-3 () enable crystallographic refinement, critical for confirming substituent positions.
  • methyl groups affect electron distribution .

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound:

  • Starting materials : Phenylhydrazine or substituted hydrazines and a suitable β-ketoester or β-diketone bearing the cyclopropylmethyl substituent.
  • Reaction conditions : Acidic or neutral conditions to promote cyclization.

This approach is supported by processes described in related pyrazole syntheses where phenylhydrazine reacts with acetoacetyl derivatives to form 1-phenyl-3-methylpyrazoles, which can be modified to introduce cyclopropylmethyl groups.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent can be introduced either:

  • By using cyclopropylmethyl-substituted precursors in the initial condensation step.
  • Or by alkylation of the pyrazole nitrogen (N1 position) after ring formation, typically using cyclopropylmethyl halides under basic conditions.

The latter method allows for selective N-alkylation and is widely used in heterocyclic chemistry.

Functionalization to Introduce the Methanol Group at the 5-Position

The methanol group at the 5-position can be introduced by:

  • Reduction of a corresponding aldehyde or ester group at the 5-position.
  • Alternatively, direct substitution reactions if a suitable leaving group is present at position 5.

For example, oxidation of the methyl group at the 5-position to an aldehyde followed by reduction to the alcohol is a common sequence.

Industrial and Laboratory Scale Synthetic Procedures

A patent (WO2015063709A1) describes related pyrazole derivatives preparation involving:

  • Cyclization reactions using reagents such as Lawesson’s reagent to improve yields and purity.
  • Use of solvents and washing steps with aqueous sodium bicarbonate and sodium chloride solutions to purify organic layers.
  • Controlled temperature conditions during reaction, crystallization, and drying to optimize product isolation.

Although this patent focuses on related pyrazole piperazine derivatives, the purification and reaction optimization strategies are applicable to the synthesis of (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol.

Data Table: Summary of Preparation Steps

Step Description Conditions/Notes Expected Outcome
1. Pyrazole ring formation Condensation of phenylhydrazine with β-ketoester/diketone Acidic or neutral, reflux or room temperature Formation of 3-phenyl-1H-pyrazole core
2. N1-Alkylation Alkylation with cyclopropylmethyl halide Basic conditions, e.g., K2CO3, DMF solvent Introduction of cyclopropylmethyl at N1
3. Functionalization at C5 Oxidation of methyl to aldehyde, then reduction to alcohol Oxidizing agent (e.g., SeO2), then NaBH4 reduction Formation of methanol group at 5-position
4. Purification Washing with aqueous sodium bicarbonate, sodium chloride Temperature control (50-55°C), solvent washes High purity product isolation
5. Crystallization and drying Cooling and filtration, drying under reduced pressure Cooling to 0-5°C, drying at 40-50°C Solid product with good yield

Research Findings and Optimization Notes

  • Use of Lawesson’s reagent : In related pyrazole syntheses, Lawesson’s reagent has been used to cyclize intermediates efficiently, avoiding toxic solvents like pyridine and improving yield and purity.
  • Temperature control : Maintaining specific temperature ranges during washing and crystallization steps (50-55°C for washing, 0-5°C for crystallization) enhances product quality and reduces impurities.
  • Avoidance of toxic solvents : Industrial processes emphasize replacing pyridine with less toxic solvents to meet safety and environmental standards.
  • Yield and purity : Optimized processes report yields up to 90% for related pyrazole derivatives, with high purity confirmed by crystallization and careful washing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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